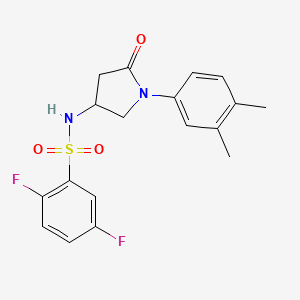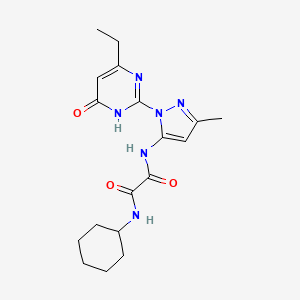
1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, commonly known as FNPCA, is an important organic compound used in laboratory experiments and scientific research. FNPCA is a heterocyclic aromatic compound and is composed of two rings, a pyrazole ring and a carboxylic acid group. FNPCA is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antiproliferative Activity
A study has synthesized several novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which were evaluated for their antiproliferative activities against various cell lines including Vero, C6, and HeLa cells. One derivative, ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate, exhibited significant performance against these cells, suggesting potential for cancer research and therapy (Kasımoğulları et al., 2015).
Herbicidal Effects
Research into pyrazole nitrophenyl ethers, a related class of compounds, has demonstrated notable herbicidal effects by inhibiting protoporphyrinogen IX oxidase, highlighting the potential of these derivatives in agricultural sciences (Clark, 1996).
Fluorescent Probes and Sensors
A series of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, structurally related to the compound , were studied for their photophysical properties. These derivatives were considered for use as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield, offering potential applications in biological and chemical sensing (Fahrni et al., 2003).
Pharmaceutical Research
Derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been explored for their antimycobacterial activities. One study synthesized and evaluated a series of novel compounds for their effectiveness against Mycobacterium tuberculosis, with some showing significant potency, indicating their potential in the development of new antimycobacterial drugs (Sriram et al., 2007).
Solid-Phase Synthesis Applications
Research into the solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives and 5(3)-amino-3(5)-substituted-1H-pyrazoles has been reported. This methodology showcases the versatility of pyrazole derivatives in facilitating efficient synthesis strategies for generating libraries of diverse heteroaryl derivatives of benzimidazoles (Portilla et al., 2008).
properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXIZZTARLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)


![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)







